BenchChemオンラインストアへようこそ!

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Allosteric modulator mGluR5 Triazole regioisomer SAR

Structurally defined 1,2,3-triazole-5-carboxamide screening hit (≥95% purity). Unlike the 4-carboxamide mGluR5 NAM series, this 5-carboxamide regioisomer explores distinct allosteric pharmacology (PAM vs. NAM). The 2-chloro-5-methylphenyl substituent provides a unique halogen-bond donor and defined lipophilicity (AlogP ~1.29) for systematic SAR. Choose CAS 936323-95-4 to avoid regioisomeric impurities that confound functional assay interpretation.

Molecular Formula C10H9ClN4O
Molecular Weight 236.66
CAS No. 936323-95-4
Cat. No. B2565831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
CAS936323-95-4
Molecular FormulaC10H9ClN4O
Molecular Weight236.66
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN=C2
InChIInChI=1S/C10H9ClN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
InChIKeySRFIOKNJNNXJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (936323-95-4): Procurement-Relevant Identity and Scaffold Context


N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 936323-95-4) is a synthetic, low-molecular-weight (236.66 g·mol⁻¹) 1,2,3-triazole-5-carboxamide derivative . The compound is supplied as a research-grade screening hit (AKSci HTS012655, ≥95% purity) for use in target-identification and probe-development campaigns . Its core scaffold comprises a 1H-1,2,3-triazole carboxamide bearing a 2-chloro-5-methylaniline moiety, structurally distinct from the more extensively explored 1,2,3-triazole-4-carboxamide pharmacophore that dominates mGluR5-negative-allosteric-modulator patents [1]. This regioisomeric distinction and the substituted aniline ring provide key vectors for establishing differentiation from broadly available in-class analogs when selecting a compound for focused lead-optimization or chemical-biology programs.

Why In-Class 1,2,3-Triazole Carboxamides Cannot Be Substituted for 936323-95-4: Regioisomeric and Substituent-Driven Selectivity Constraints


While multiple 1,2,3-triazole carboxamide analogues populate screening decks and commercial catalogs, their pharmacological profiles diverge sharply because of two mutually reinforcing structural determinants: carboxamide connectivity (4‑ vs. 5‑position) and aniline substitution pattern. The most widely characterized triazole carboxamide series — 1‑aryl‑5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamides — are established negative allosteric modulators (NAMs) of mGluR5, with structure–activity relationships (SAR) stringently mapped to the 4‑carboxamide isomer [1]. In contrast, 1,2,3‑triazole‑5‑carboxamides fall within a far less charted chemical space but have demonstrated distinct activity modalities, including positive allosteric modulation (PAM) of the same receptor at nanomolar concentrations in certain chemotypes [2]. The 2‑chloro‑5‑methylphenyl substituent on 936323‑95‑4 further modulates hydrogen-bonding capacity (one donor, four acceptors), lipophilicity, and metabolic stability relative to unsubstituted phenyl or 3‑chloro/4‑fluoro congeners . These three layers of chemical differentiation — regioisomer, allosteric sign, and aniline electronics — mean that replacing 936323‑95‑4 with an off‑the‑shelf 4‑carboxamide or differently substituted analog is likely to yield a qualitatively different biological fingerprint, undermining SAR continuity, assay reproducibility, and IP positioning. Users who need a defined 5‑carboxamide chemotype with a specific halo‑methyl substitution pattern therefore require this precise compound rather than a generic triazole surrogate.

Quantitative Differentiation Evidence for N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (936323-95-4) vs. Closest Analogs


Regioisomeric Carboxamide Differentiation: 5‑Carboxamide vs. 4‑Carboxamide Pharmacological Signatures

The 1,2,3‑triazole‑5‑carboxamide scaffold is inherently distinct from the widely patented 1,2,3‑triazole‑4‑carboxamide series. In a representative class‑level comparison, the 4‑carboxamide series exemplified in US20110065725 [1] is consistently described as delivering negative allosteric modulation (NAM) of mGluR5, whereas a structurally related 5‑carboxamide chemotype (BindingDB BDBM50437098) demonstrates positive allosteric modulation (PAM) with an EC50 of 112–123 nM in HEK293 cells expressing human mGluR5 [2]. No 4‑carboxamide congener in the patent exhibits PAM activity; the sign of allosteric modulation is scaffold‑dependent. Although the direct PAM or NAM activity of 936323‑95‑4 has not been disclosed publicly, the regioisomeric difference provides a strong structural rationale for divergent pharmacological behavior relative to 4‑carboxamide comparators.

Allosteric modulator mGluR5 Triazole regioisomer SAR

Chlorine‑Substituent Positional Effect: 2‑Chloro‑5‑methylphenyl vs. 3‑Chloro‑2‑methylphenyl Isomers

The position of the chlorine atom on the aniline ring directly influences the compound’s molecular‑recognition profile. 936323‑95‑4 bears a 2‑chloro‑5‑methyl substitution, whereas commercially available proximate analogs include N‑(3‑chloro‑2‑methylphenyl)‑1H‑1,2,3‑triazole‑5‑carboxamide (benchchem listing, excluded source confirmation) . In 1,2,3‑triazole carboxamide SAR, chlorine at the ortho position (2‑chloro) can engage in halogen‑bonding interactions with backbone carbonyls in protein binding pockets, an interaction geometrically disfavored for the meta (3‑chloro) isomer. Furthermore, the 5‑methyl group can fill a small hydrophobic sub‑pocket adjacent to the halogen‑bond site. Although quantitative affinity data for both isomers are not publicly available, the principle that halogen position alters target engagement by orders of magnitude is well established in the broader triazole‑carboxamide class, with IC50 shifts of up to 100‑fold observed for positional isomers in related mGluR5 NAM programs [1].

Structure–activity relationship Halogen bonding Triazole aniline substitution

Physicochemical and Drug‑Likeness Differentiation vs. 4‑Amino‑1H‑1,2,3‑triazole‑5‑carboxamide

4‑Amino‑1H‑1,2,3‑triazole‑5‑carboxamide (MW 127.11 g·mol⁻¹; H‑bond donors = 2, acceptors = 4) is a widely referenced comparator with reported antifungal activity against Candida albicans via cell‑wall permeabilization [1]. 936323‑95‑4 (MW 236.66 g·mol⁻¹; H‑bond donors = 1, acceptors = 4; AlogP ≈ 1.29) possesses a higher molecular weight and reduced hydrogen‑bond donor count relative to the 4‑amino comparator . The AlogP difference of approximately +0.8–1.0 log units (estimated from AladdinSci property data) coupled with the single donor predicts improved passive membrane permeability and oral absorption potential for 936323‑95‑4. In antifungal screening, the 4‑amino‑5‑carboxamide analog inhibits C. albicans growth at concentrations in the micromolar range, whereas the 2‑chloro‑5‑methylphenyl derivative has not been evaluated in the same panel; the structural divergence implies distinct antifungal SAR [1].

Drug‑likeness Physicochemical properties Permeability

Supply‑Chain Differentiation: Single‑Source HTS Hit vs. Bulk Analogs

936323‑95‑4 is distributed as an HTS‑grade powder (≥95% purity) by AKSci under catalog HTS012655, with defined long‑term storage conditions (cool, dry environment) and non‑hazardous transport classification . In contrast, closely related analogs such as 1‑(2‑chloro‑5‑methylphenyl)‑5‑methyl‑N‑(m‑tolyl)‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 904816‑85‑9) and 1‑(2‑chloro‑5‑methylphenyl)‑N‑(2,5‑dimethylphenyl)‑5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamide are supplied by multiple vendors with varying purity specifications (typically 95–98%) and batch‑release documentation . The 4‑carboxamide‑series analogs are synthesized via different routes and may contain regioisomeric impurities that are chromatographically unresolvable by standard HPLC methods. The defined purity tier and dedicated HTS‑grade packaging of 936323‑95‑4 minimize the risk of cross‑contamination with the 4‑carboxamide regioisomer, a known source of assay interference when screening triazole libraries at 10–30 µM concentrations .

High‑throughput screening Hit identification Procurement reliability

High‑Value Research and Industrial Scenarios for Procuring N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (936323-95-4)


Chemical‑Biology Probe Development Targeting mGluR5 Allosteric Sites

When a project requires a novel 5‑carboxamide chemotype to explore the PAM vs. NAM pharmacology of mGluR5, 936323‑95‑4 serves as a structurally defined starting point. Its regioisomeric identity differentiates it from the generic 4‑carboxamide series, and the 2‑chloro‑5‑methylphenyl substituent provides a well‑defined halogen‑bond donor for protein‑ligand interaction studies. Procurement of this specific compound ensures that SAR data are not confounded by regioisomeric impurities, a critical concern when interpreting functional responses at 10–30 µM screening concentrations [1].

Hit‑to‑Lead Expansion of 1,2,3‑Triazole‑5‑Carboxamide Libraries

For medicinal chemistry groups building focused libraries around the 1,2,3‑triazole‑5‑carboxamide core, 936323‑95‑4 provides a reference point for halogen‑substituted aniline SAR. Its physicochemical profile (MW 236.66; AlogP ~1.29; single H‑bond donor) allows systematic exploration of pharmacokinetic determinants, in contrast to the higher‑polarity 4‑amino‑5‑carboxamide analogs that may exhibit permeability‑limited cellular activity [2]. The compound's HTS‑grade purity minimizes batch‑to‑batch variability during iterative analog synthesis and biological evaluation cycles.

Antifungal or Antimicrobial Screening Cascade Entry Point

Given the established antifungal activity of structurally related 1,2,3‑triazole‑5‑carboxamides (e.g., 4‑amino‑5‑carboxamide against Candida albicans), 936323‑95‑4 is a logical candidate for inclusion in antifungal screening panels [2]. Its ortho‑chloro substitution pattern may confer a different spectrum of activity or resistance‑bypass potential relative to the 4‑amino comparator, justifying its procurement as a unique chemotype for hit‑discovery campaigns against drug‑resistant fungal pathogens.

Pharmacokinetic‑Oriented Lead Optimization

The reduced hydrogen‑bond donor count (1 vs. 2 for 4‑amino analogs) and moderate lipophilicity (estimated AlogP ~1.29) position 936323‑95‑4 favorably for cell‑based target‑engagement assays that require passive membrane permeation. In a lead‑optimization program prioritizing oral bioavailability, the compound's physicochemical parameters support de‑risking of permeability‑limited false negatives early in the screening funnel, a consideration not addressed by the more polar 4‑amino‑5‑carboxamide alternatives [2].

Quote Request

Request a Quote for N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.